molecular formula C17H17NO3 B2488814 4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1359621-86-5

4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2488814
CAS No.: 1359621-86-5
M. Wt: 283.327
InChI Key: UDQWZHPHNOQORO-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring This particular compound is characterized by the presence of an ethoxyphenyl group attached to the benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazepine intermediate with an ethoxyphenyl halide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient reaction conditions, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, potentially converting it to a more saturated form.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Saturated benzoxazepine derivatives.

    Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the benzoxazepine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 4-(4-cyanophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 4-(4-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

4-(4-ethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-20-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)21-12-17(18)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQWZHPHNOQORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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